2-Propylglutaric acid
2-Propylglutaric acid
2-Propylglutaric acid, also known as 2-pga or 2-propylglutarate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2-Propylglutaric acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Propylglutaric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-propylglutaric acid is primarily located in the cytoplasm and adiposome. In humans, 2-propylglutaric acid is involved in the valproic Acid metabolism pathway.
2-Propylglutaric acid is a dicarboxylic acid.
2-Propylglutaric acid is a dicarboxylic acid.
Brand Name:
Vulcanchem
CAS No.:
32806-62-5
VCID:
VC20787594
InChI:
InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
SMILES:
CCCC(CCC(=O)O)C(=O)O
Molecular Formula:
C8H14O4
Molecular Weight:
174.19 g/mol
2-Propylglutaric acid
CAS No.: 32806-62-5
Cat. No.: VC20787594
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Propylglutaric acid, also known as 2-pga or 2-propylglutarate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2-Propylglutaric acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Propylglutaric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-propylglutaric acid is primarily located in the cytoplasm and adiposome. In humans, 2-propylglutaric acid is involved in the valproic Acid metabolism pathway. 2-Propylglutaric acid is a dicarboxylic acid. |
|---|---|
| CAS No. | 32806-62-5 |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 2-propylpentanedioic acid |
| Standard InChI | InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | IFNXFIJXYVEYLF-UHFFFAOYSA-N |
| SMILES | CCCC(CCC(=O)O)C(=O)O |
| Canonical SMILES | CCCC(CCC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator